molecular formula C11H18N4O2 B1433491 ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate CAS No. 1798754-26-3

ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate

Cat. No.: B1433491
CAS No.: 1798754-26-3
M. Wt: 238.29 g/mol
InChI Key: KGFUXFGEVRMONM-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate typically involves the reaction of ethyl 4,5-diamino-1H-imidazole-4-carboxylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(piperidin-4-yl)-1H-triazole-4-carboxylate
  • Ethyl 5-amino-1-(piperidin-4-yl)-1H-tetrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the piperidine moiety further enhances its biological activity and potential therapeutic applications .

Properties

IUPAC Name

ethyl 5-amino-1-piperidin-4-ylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFUXFGEVRMONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2CCNCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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